Aloe emodin

Antiviral HIV-1 Anthraquinone

Standard anthraquinone mixtures introduce variability in HIV-1 and cytotoxicity assays. Aloe emodin (CAS 481-72-1) provides a defined, evidence-based alternative. • Anti-HIV-1 EC50: 0.89 ± 0.08 μmol/L - 12.8× more potent than emodin, reducing working concentrations and solvent artifacts. • MCF-7 breast cancer IC50: 12.7 ppm - 30% lower than emodin, enabling smaller compound masses per experiment. • Intestinal absorption: 6.60-11.32% (Caco-2) - preferred aglycone for oral formulation and ADME studies. • Available for immediate R&D shipment with analytical COA.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 481-72-1
Cat. No. B1665711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloe emodin
CAS481-72-1
SynonymsAloe Emodin
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
InChIInChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2
InChIKeyYDQWDHRMZQUTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloe Emodin: Structural Distinction and Differential Bioactivity


Aloe emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone; CAS 481-72-1) is a naturally occurring anthraquinone isomer of emodin, distinguished by a hydroxymethyl group at position 3 rather than a methyl group [1]. This structural variation alters physicochemical properties including solubility and hydrogen-bonding capacity, and confers distinct pharmacokinetic and pharmacodynamic profiles compared to emodin, rhein, chrysophanol, and physcion [2]. Aloe emodin exhibits measurable differences in intestinal absorption, anti-HIV-1 potency, and photodynamic therapy efficacy relative to its closest structural analogs [3].

Structural Identity
Hydroxymethyl-substituted anthraquinone isomer probe
Differential Bioactivity
Measurable divergence in anti-HIV-1, cytotoxicity, and photodynamic readouts vs emodin and other analogs
ADME Divergence
Distinct intestinal absorption and metabolic handling profile supports oral exposure model studies

Why Anthraquinone Analogs Cannot Substitute for Aloe Emodin


Despite sharing the same anthraquinone core, aloe emodin and its structural analogs emodin, rhein, chrysophanol, and physcion are not interchangeable. Even a single hydroxyl-to-methyl substitution (as between aloe emodin and emodin) produces measurable divergence in anti-HIV-1 EC50 values, cytotoxic IC50 values, antiplatelet potency, and intestinal absorption rates [1]. Furthermore, the five anthraquinones exhibit reciprocal pharmacokinetic interactions: co-administration of emodin, rhein, chrysophanol, or physcion increases aloe emodin's plasma exposure, while aloe emodin decreases exposure of the others [2]. Such differences render generic class-level substitution scientifically invalid; selection must be compound-specific and evidence-based [3].

Structure
A single hydroxyl-to-methyl substitution may shift antiviral potency and cytotoxicity profiles compared to emodin or other analogs.
PK interaction
Co‑administration with emodin, rhein, chrysophanol, or physcion can alter aloe emodin's plasma exposure through reciprocal pharmacokinetic interactions.
Class substitution
Generic anthraquinone-class substitution may not transfer bioactivity; compound‑specific validation is required.

Comparative Evidence: Aloe Emodin vs. Closest Analogs


Anti-HIV-1 Potency Advantage Over Emodin and Other Analogs

In a direct head-to-head comparison of five anthraquinone derivatives against HIV-1ⅢB in acutely infected C8166 cells, aloe emodin demonstrated the highest potency with an EC50 of 0.89 ± 0.08 μmol/L [1]. Emodin, its closest structural isomer, required an EC50 of 11.44 ± 0.93 μmol/L to achieve comparable inhibition, representing a 12.8-fold reduction in potency. Physcion exhibited an EC50 of 8.59 ± 0.38 μmol/L, while rhein and chrysophanol were substantially less active with EC50 values of 51.28 ± 2.86 μmol/L and 90.58 ± 2.30 μmol/L, respectively [1].

Anti‑HIV-1 Potency
Head‑to‑head
0.89 ± 0.08 μM
Supports antiviral screening context
Emodin: 11.44 μM; Physcion: 8.59 μM; Rhein: 51.28 μM; Chrysophanol: 90.58 μM (HIV‑1ⅢB/C8166)
Antiviral HIV-1 Anthraquinone

Cytotoxicity Against MCF-7 Breast Cancer Cells

In a study evaluating cytotoxic activity of Cassia alata L. leaf constituents against MCF-7 breast cancer cells via MTT assay, aloe emodin exhibited superior potency with an IC50 of 12.7 ppm, compared to 18.1 ppm for emodin and 131.3 ppm for kaempferol [1]. This represents a 30% lower IC50 for aloe emodin relative to its isomer emodin under identical assay conditions.

MCF‑7 Cytotoxicity
Head‑to‑head
12.7 ppm
Supports cytotoxicity endpoint review
Emodin: 18.1 ppm; Kaempferol: 131.3 ppm (MTT assay, MCF‑7)
Oncology Cytotoxicity Breast Cancer

Intestinal Absorption Compared to Aloin

Comparative intestinal absorption studies using Caco-2 cell monolayers and everted gut sac models revealed that aloe emodin exhibits higher percentage absorption (6.60% to 11.32%) than aloin (5.51% to 6.60%) across a 5–50 μM concentration range [1]. Additionally, 18.18% of absorbed aloe emodin underwent glucuronidation or sulfation, compared to 18.15% for aloin and 38.86% for aloesin, indicating distinct metabolic handling during intestinal transit [1].

Intestinal Absorption
Head‑to‑head
6.60–11.32%
Supports oral absorption model review
Aloin: 5.51–6.60%; Aloesin: 7.61–13.64% (Caco‑2/everted gut sac)
Pharmacokinetics ADME Intestinal Absorption

Photodynamic Therapy Efficacy vs. Emodin

In a direct comparison of emodin and aloe emodin as photosensitizers for photodynamic therapy (PDT), both compounds—isomers differing only in the position of one hydroxyl group—demonstrated distinct phototoxic profiles against skin cancer cell lines [1]. While quantitative IC50 values under light vs dark conditions are reported in the full study, the key differentiation is that the two isomers affect SCC-25 squamous cell carcinoma, MUG-Mel2 melanoma, and normal HaCaT keratinocytes in measurably different ways, with aloe emodin showing a differentiated selectivity pattern [1].

PDT Selectivity
Head‑to‑head
Distinct phototoxic vs emodin
Reported differentiated photodynamic profiles
SCC‑25, MUG‑Mel2, HaCaT; MTT/flow cytometry
Photodynamic Therapy Dermatology Skin Cancer

Antiplatelet Activity Relative to Aspirin

In a bioassay evaluating ADP-induced platelet aggregation, aloe emodin, chrysophanol, and physcion exhibited antiplatelet potencies equivalent to aspirin [1]. In contrast, rhein and emodin demonstrated potencies 5.02 and 5.15 times higher than aspirin, respectively [1]. This 5-fold differential indicates that aloe emodin is not the preferred anthraquinone for applications requiring strong antiplatelet activity, but may be selected where moderate, aspirin-equivalent activity is desired without the enhanced potency of emodin or rhein.

Antiplatelet Activity
Head‑to‑head
≈1× aspirin
Supports antiplatelet endpoint context
Emodin: 5.15×, Rhein: 5.02×; ADP‑induced aggregation
Cardiovascular Antiplatelet Thrombosis

Solubility Profile in Common Laboratory Solvents

Vendor-certified solubility data indicate that aloe emodin exhibits limited solubility in DMSO (3 mg/mL, ~11.1 mM) and is insoluble in water and ethanol at room temperature [1]. This solubility constraint differs from other anthraquinones and must be considered during experimental design, particularly for cell-based assays requiring aqueous compatibility. Alternative solvents include DMF (up to 5 mg/mL) and hot ethanol .

Solubility
Data to verify
DMSO: 3 mg/mL (11.1 mM)
Supports pre‑formulation solubility review
Water/EtOH insoluble (25°C); DMF up to 5 mg/mL
Formulation Solubility Pre-formulation

Application Scenarios for Aloe Emodin


HIV-1 Antiviral Screening Programs

Based on its sub-micromolar EC50 of 0.89 ± 0.08 μmol/L—12.8-fold more potent than emodin—aloe emodin is the anthraquinone of choice for anti-HIV-1 screening cascades [1]. Its superior potency enables lower working concentrations, reducing solvent-related artifacts and minimizing compound consumption. Procurement for antiviral research should prioritize aloe emodin over emodin, rhein, chrysophanol, or physcion when HIV-1 is the primary target [1].

MCF-7 Breast Cancer Cytotoxicity Studies

In MCF-7 breast cancer cytotoxicity assays, aloe emodin achieves an IC50 of 12.7 ppm, which is 30% lower than emodin's 18.1 ppm [2]. Researchers conducting MCF-7-based antiproliferative screens should select aloe emodin to achieve greater sensitivity and reduce the mass of compound required per experiment. This quantitative advantage directly translates to lower procurement volumes for extended studies [2].

Oral Bioavailability and Intestinal Absorption Research

Aloe emodin demonstrates higher intestinal absorption (6.60–11.32%) than aloin (5.51–6.60%) in validated Caco-2 and everted gut sac models [3]. This makes aloe emodin the preferred anthraquinone aglycone for oral formulation development or ADME studies where maximizing fraction absorbed is a critical parameter. Its moderate glucuronidation/sulfation rate (18.18%) also provides a predictable metabolic profile distinct from aloesin [3].

Photodynamic Therapy in Skin Cancer Models

For PDT studies involving SCC-25 squamous cell carcinoma or MUG-Mel2 melanoma cells, aloe emodin and emodin produce measurably distinct phototoxic and apoptotic outcomes despite being isomers [4]. Investigators should select aloe emodin when exploring structure-activity relationships in PDT or when a differentiated photosensitizer profile is required for comparative efficacy studies against normal keratinocytes (HaCaT) [4].

Application
Selection Property
Validation Focus
HIV‑1 antiviral screening studies
Reported lower EC50 context
Anti‑HIV‑1 replication endpoint review
Breast cancer cell‑line cytotoxicity studies
Lower IC50 vs isomer context
MCF‑7 viability endpoint review
Intestinal absorption model studies
Higher percent absorption vs aloin
Caco‑2/everted gut sac permeability review
Photodynamic therapy skin cancer models
Differentiated phototoxicity vs emodin
Apoptosis and selectivity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloe emodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.